N-(2,5-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,5-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimidine core linked to a 2-methoxyphenyl-substituted piperazine moiety via a sulfanyl bridge. The acetamide group is attached to a 2,5-difluorophenyl ring, which contributes to its electronic and steric profile.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O2S/c1-32-20-5-3-2-4-19(20)29-10-12-30(13-11-29)21-8-9-26-23(28-21)33-15-22(31)27-18-14-16(24)6-7-17(18)25/h2-9,14H,10-13,15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGWWNIYMOVNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound notable for its potential therapeutic applications. This article examines its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A difluorophenyl group.
- A piperazine moiety.
- A pyrimidine ring.
- A sulfanyl group attached to an acetamide.
IUPAC Name : N-(2,5-difluorophenyl)-2-[4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl]sulfanylacetamide
Molecular Formula : C23H23F2N5O2S
CAS Number : 1115867-14-5
The mechanism of action for this compound is primarily related to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those associated with cancer progression. The binding affinity to these targets can modulate their activity, leading to various biological effects.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Moderate inhibition |
| A549 (Lung Cancer) | 10.0 | Strong inhibition |
| HCT116 (Colon Cancer) | 15.0 | Moderate inhibition |
These findings suggest that the compound may serve as a potential candidate for further development in cancer therapeutics.
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on various kinases, which play crucial roles in cancer cell proliferation and survival. Preliminary results indicate that it effectively inhibits key kinases involved in tumor growth:
This profile highlights its potential as a multi-targeted therapeutic agent.
Recent Studies
- Study on Anticancer Activity : Researchers conducted a study evaluating the anticancer activity of the compound against a panel of 60 human tumor cell lines. The results demonstrated significant cytotoxicity in several cell lines, particularly those associated with breast and lung cancers .
- In Vivo Efficacy : In vivo studies using mouse models have shown that the administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide (M459-1056)
Structural Differences :
- Phenyl Substituent : The target compound has a 2,5-difluorophenyl group, whereas M459-1056 substitutes this with a 2-chlorophenyl . Fluorine’s electronegativity and smaller atomic radius compared to chlorine may reduce steric hindrance and enhance metabolic stability in the target compound.
- Piperazine Substituent: The target compound’s piperazine is modified with a 2-methoxyphenyl, while M459-1056 uses a 4-methoxyphenyl.
Implications :
- The 2,5-difluorophenyl group in the target compound may improve lipophilicity and blood-brain barrier penetration compared to M459-1056’s chlorophenyl.
- The 2-methoxy substitution on the piperazine phenyl ring could create steric constraints, favoring selective interactions with specific receptor subtypes.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Structural Differences :
- Core Structure : This compound lacks the pyrimidine-piperazine scaffold, instead featuring a nitrophenyl group and a methylsulfonyl moiety.
- Functional Groups : The nitro group introduces strong electron-withdrawing effects, while the methylsulfonyl group enhances polarity, reducing bioavailability compared to the target compound’s fluorophenyl and piperazine system .
Implications :
- The nitro group may render this compound more reactive (e.g., as a synthetic intermediate) but less stable in biological systems.
- The absence of a piperazine ring suggests divergent pharmacological targets, likely focusing on sulfur-containing heterocycles rather than neurotransmitter receptors.
N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide
Structural Differences :
Implications :
- Piperidine’s reduced basicity compared to piperazine could alter pharmacokinetic properties, such as tissue distribution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
